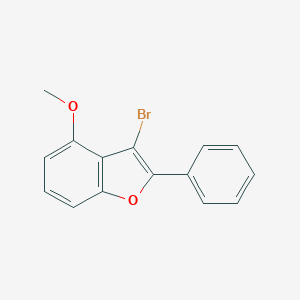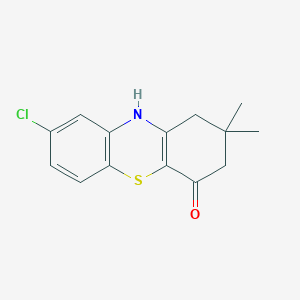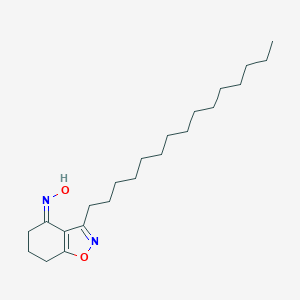
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EMBQ and has been studied extensively for its unique properties and applications.
作用機序
The mechanism of action of EMBQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
EMBQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and exhibit anticancer activity. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EMBQ has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit significant activity against a range of diseases, making it a promising candidate for drug development.
However, there are also some limitations to the use of EMBQ in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in humans. Additionally, the compound may have potential side effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on EMBQ. One potential area of research is the development of EMBQ-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research is the investigation of EMBQ's potential as an anticancer agent.
Further studies are also needed to fully understand the mechanism of action of EMBQ and its potential side effects. This research will be critical in determining the safety and efficacy of EMBQ-based drugs for human use.
Conclusion:
In conclusion, EMBQ is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique properties and potential for drug development make it an exciting area of research for scientists and researchers worldwide. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks promising for this fascinating compound.
合成法
The synthesis of EMBQ involves the reaction of 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline with ethyl 4-(1,3-benzodioxol-5-yl)-2-oxobutyrate in the presence of a reducing agent. The reduction of the nitro group results in the formation of EMBQ.
科学的研究の応用
EMBQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-3-24-20(23)17-11(2)21-13-5-4-6-14(22)19(13)18(17)12-7-8-15-16(9-12)26-10-25-15/h7-9,18,21H,3-6,10H2,1-2H3 |
InChIキー |
OEOZFBHSFRWKRK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)

![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)